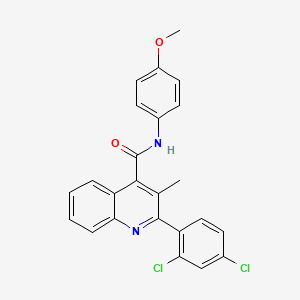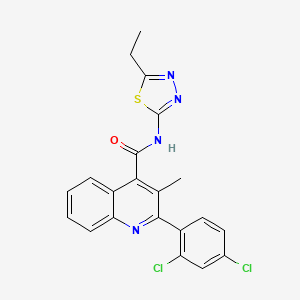
2-(2,4-dichlorophenyl)-N-(4-methoxyphenyl)-3-methyl-4-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-dichlorophenyl)-N-(4-methoxyphenyl)-3-methyl-4-quinolinecarboxamide is a synthetic compound that belongs to the class of quinolinecarboxamides. It is commonly referred to as DCQ or DCQ-M. This compound has been the subject of various scientific research studies due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of DCQ is not fully understood. However, it has been suggested that DCQ exerts its therapeutic effects by inhibiting the activity of various enzymes and signaling pathways involved in inflammation and cancer progression. DCQ has also been shown to induce apoptosis or programmed cell death in cancer cells.
Biochemical and Physiological Effects:
DCQ has been shown to have various biochemical and physiological effects. It has been found to decrease the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. DCQ has also been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase. Furthermore, DCQ has been shown to inhibit the proliferation and migration of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
DCQ has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. DCQ also exhibits low toxicity and can be used at relatively low concentrations. However, DCQ has some limitations for lab experiments. It is a hydrophobic compound that can be difficult to dissolve in aqueous solutions. DCQ also has limited solubility in organic solvents.
Orientations Futures
There are several future directions for research related to DCQ. One potential area of research is the development of DCQ derivatives with improved pharmacological properties. Another area of research is the investigation of the potential use of DCQ in combination with other therapeutic agents for the treatment of cancer and neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanism of action of DCQ and to identify its molecular targets.
Méthodes De Synthèse
DCQ can be synthesized using various methods, including the reaction of 2,4-dichlorobenzoic acid with 4-methoxyaniline, followed by the reaction with 3-methyl-4-aminobenzoyl chloride. The resulting compound is then subjected to a cyclization reaction to form DCQ.
Applications De Recherche Scientifique
DCQ has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, antioxidant, and antitumor activities. DCQ has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Furthermore, DCQ has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
2-(2,4-dichlorophenyl)-N-(4-methoxyphenyl)-3-methylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18Cl2N2O2/c1-14-22(24(29)27-16-8-10-17(30-2)11-9-16)19-5-3-4-6-21(19)28-23(14)18-12-7-15(25)13-20(18)26/h3-13H,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYBNCVPUCBDXRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N=C1C3=C(C=C(C=C3)Cl)Cl)C(=O)NC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenyl)-N-(4-methoxyphenyl)-3-methylquinoline-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(methylthio)-6-(2-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5143545.png)
![5-(1-pyrrolidinyl)-6-[4-(2-thienylcarbonyl)-1-piperazinyl][1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B5143546.png)
![3-isopropyl-9-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5143549.png)
![4-[4,5-bis(4-bromophenyl)-1H-imidazol-2-yl]benzoic acid](/img/structure/B5143561.png)
![1-(4-methoxyphenyl)-3-(4-pyridinyl)benzo[f]quinoline](/img/structure/B5143566.png)
![diphenyl [(diethylamino)carbonyl]amidophosphate](/img/structure/B5143581.png)
![N-(2-cyanophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5143586.png)
![N~2~-benzyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]glycinamide](/img/structure/B5143594.png)

![[2-[(4-chlorophenyl)amino]-4-(4-phenoxyphenyl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B5143613.png)
![9-(4-fluorophenyl)-2,4-dimethyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5143628.png)

![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-(4-chlorophenyl)acrylamide](/img/structure/B5143641.png)
![2-hydroxy-N'-isopropyl-N'-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]benzohydrazide](/img/structure/B5143649.png)